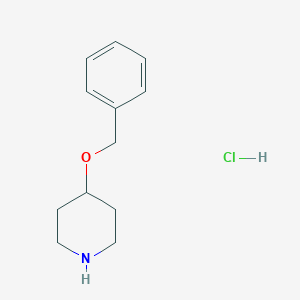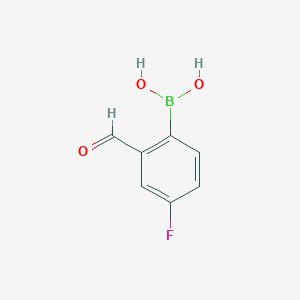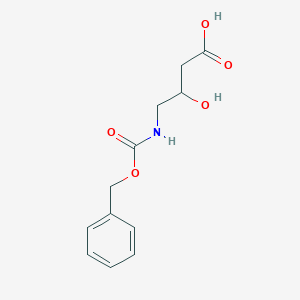![molecular formula C12H16FN B113115 N-[(3-fluorophenyl)methyl]cyclopentanamine CAS No. 85952-78-9](/img/structure/B113115.png)
N-[(3-fluorophenyl)methyl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluorophenyl)methyl]cyclopentanamine is a chemical compound with the CAS Number: 85952-78-9 . It has a molecular weight of 193.26 . The IUPAC name for this compound is N-(3-fluorobenzyl)cyclopentanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for N-[(3-fluorophenyl)methyl]cyclopentanamine is 1S/C12H16FN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
N-[(3-fluorophenyl)methyl]cyclopentanamine is a liquid at room temperature . It has a molecular weight of 193.26 .Aplicaciones Científicas De Investigación
Neurochemistry and Psychotherapy Applications
MDMA-Assisted Psychotherapy : Research has explored the potential therapeutic applications of 3,4-methylenedioxymethamphetamine (MDMA) in treating conditions such as posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder. This indicates a growing interest in the psychiatric applications of certain chemical compounds (Sessa, Higbed, & Nutt, 2019).
Molecular Imaging Applications
Fluorescent Dye in Surgery : Methylene blue, a fluorescent dye, has been identified for its utility in intraoperative fluorescent imaging, demonstrating the expanding role of certain chemicals in enhancing surgical precision and safety (Cwalinski et al., 2020).
Toxicity of Fluorophores : The toxicity of widely used fluorophores in molecular imaging has been reviewed, highlighting the importance of evaluating the safety profiles of chemical compounds used in cancer diagnosis and other medical applications (Alford et al., 2009).
Safety and Hazards
The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMLUBUCOBORB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391009 |
Source


|
| Record name | N-[(3-fluorophenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]cyclopentanamine | |
CAS RN |
85952-78-9 |
Source


|
| Record name | N-[(3-fluorophenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)












